molecular formula C20H18F3N3O3 B11611437 1,3-dimethyl-5-[4-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

1,3-dimethyl-5-[4-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B11611437
M. Wt: 405.4 g/mol
InChI Key: PGCPDPYONDNFHG-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-[4-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-[4-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-[4-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

1,3-dimethyl-5-[4-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-[4-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nilutamide: 5,5-Dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione.

    Hydramethylnon: 1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one.

Uniqueness

1,3-dimethyl-5-[4-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is unique due to its specific structural features, including the presence of a trifluoromethyl group and a quinoline core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18F3N3O3

Molecular Weight

405.4 g/mol

IUPAC Name

1,3-dimethyl-5-[4-(trifluoromethyl)phenyl]-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione

InChI

InChI=1S/C20H18F3N3O3/c1-25-17-16(18(28)26(2)19(25)29)14(15-12(24-17)4-3-5-13(15)27)10-6-8-11(9-7-10)20(21,22)23/h6-9,14,24H,3-5H2,1-2H3

InChI Key

PGCPDPYONDNFHG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)C(F)(F)F)C(=O)N(C1=O)C

Origin of Product

United States

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